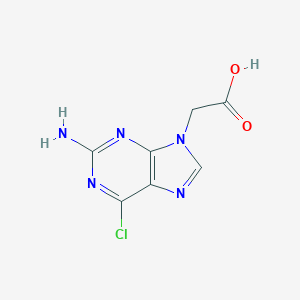
5,9:7,10a-Dimethano-10aH-cyclononoxazol-2(3H)-one,octahydro-,(S)-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,9:7,10a-Dimethano-10aH-cyclononoxazol-2(3H)-one,octahydro-,(S)-(9CI), also known as Cyclononoxazol, is a cyclic compound that has been studied for its potential applications in scientific research. This compound has been found to have unique properties that make it a promising candidate for various research studies.
作用机制
5,9:7,10a-Dimethano-10aH-cyclononoxazol-2(3H)-one,octahydro-,(S)-(9CI)ol acts as a non-competitive antagonist of the NMDA receptor, which means that it binds to a different site on the receptor than the neurotransmitter glutamate. This binding reduces the activity of the NMDA receptor, which can have various effects on neuronal signaling and plasticity. The exact mechanism of action of 5,9:7,10a-Dimethano-10aH-cyclononoxazol-2(3H)-one,octahydro-,(S)-(9CI)ol is still being studied, but it is thought to involve changes in calcium signaling and gene expression.
Biochemical and Physiological Effects:
5,9:7,10a-Dimethano-10aH-cyclononoxazol-2(3H)-one,octahydro-,(S)-(9CI)ol has been shown to have various biochemical and physiological effects in animal studies. It has been found to improve cognitive function and memory in rats, which suggests that it may have potential therapeutic applications for neurological disorders. 5,9:7,10a-Dimethano-10aH-cyclononoxazol-2(3H)-one,octahydro-,(S)-(9CI)ol has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
One advantage of 5,9:7,10a-Dimethano-10aH-cyclononoxazol-2(3H)-one,octahydro-,(S)-(9CI)ol is its high affinity for the NMDA receptor, which makes it a useful tool for studying the role of this receptor in various neurological processes. 5,9:7,10a-Dimethano-10aH-cyclononoxazol-2(3H)-one,octahydro-,(S)-(9CI)ol has also been found to have low toxicity and good bioavailability, which makes it a promising candidate for further preclinical and clinical studies. However, one limitation of 5,9:7,10a-Dimethano-10aH-cyclononoxazol-2(3H)-one,octahydro-,(S)-(9CI)ol is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on 5,9:7,10a-Dimethano-10aH-cyclononoxazol-2(3H)-one,octahydro-,(S)-(9CI)ol. One area of interest is its potential therapeutic applications for neurological disorders, such as Alzheimer's disease and schizophrenia. Further studies are needed to determine the optimal dosage and administration route for 5,9:7,10a-Dimethano-10aH-cyclononoxazol-2(3H)-one,octahydro-,(S)-(9CI)ol in these contexts. Another area of interest is the development of 5,9:7,10a-Dimethano-10aH-cyclononoxazol-2(3H)-one,octahydro-,(S)-(9CI)ol analogs with improved solubility and receptor selectivity. These analogs may have even greater potential for scientific research and therapeutic applications.
合成方法
The synthesis of 5,9:7,10a-Dimethano-10aH-cyclononoxazol-2(3H)-one,octahydro-,(S)-(9CI)ol involves the reaction of 2-amino-5-nitrothiazole with ethyl acetoacetate and acetic anhydride in the presence of a catalytic amount of sulfuric acid. The resulting product is then reduced with sodium borohydride to obtain 5,9:7,10a-Dimethano-10aH-cyclononoxazol-2(3H)-one,octahydro-,(S)-(9CI)ol. This synthesis method has been optimized to produce high yields of pure 5,9:7,10a-Dimethano-10aH-cyclononoxazol-2(3H)-one,octahydro-,(S)-(9CI)ol.
科学研究应用
5,9:7,10a-Dimethano-10aH-cyclononoxazol-2(3H)-one,octahydro-,(S)-(9CI)ol has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes in the brain. 5,9:7,10a-Dimethano-10aH-cyclononoxazol-2(3H)-one,octahydro-,(S)-(9CI)ol has been used to study the role of the NMDA receptor in various neurological disorders, such as Alzheimer's disease and schizophrenia.
属性
CAS 编号 |
151131-78-1 |
|---|---|
产品名称 |
5,9:7,10a-Dimethano-10aH-cyclononoxazol-2(3H)-one,octahydro-,(S)-(9CI) |
分子式 |
C12H17NO2 |
分子量 |
207.27 g/mol |
IUPAC 名称 |
(5S)-2-oxa-4-azatetracyclo[7.3.1.17,11.01,5]tetradecan-3-one |
InChI |
InChI=1S/C12H17NO2/c14-11-13-10-4-7-1-8-3-9(2-7)6-12(10,5-8)15-11/h7-10H,1-6H2,(H,13,14)/t7?,8?,9?,10-,12?/m0/s1 |
InChI 键 |
PGIUISABVUEHNI-SPPFVYQKSA-N |
手性 SMILES |
C1[C@H]2C3(CC4CC1CC(C4)C3)OC(=O)N2 |
SMILES |
C1C2CC3CC1CC4(C3)C(C2)NC(=O)O4 |
规范 SMILES |
C1C2CC3CC1CC4(C3)C(C2)NC(=O)O4 |
同义词 |
5,9:7,10a-Dimethano-10aH-cyclononoxazol-2(3H)-one,octahydro-,(S)-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




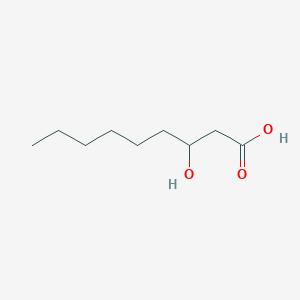



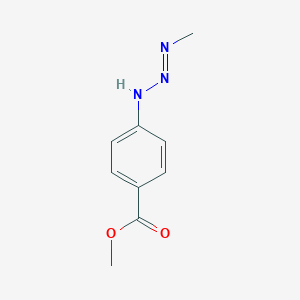

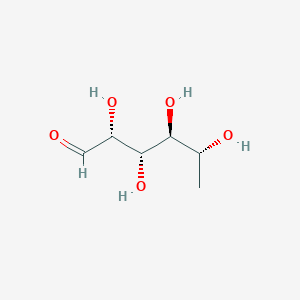
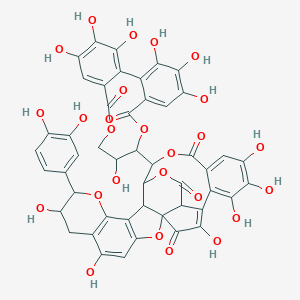

![6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride](/img/structure/B118451.png)


